molecular formula C13H9N3O2S B2867180 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine CAS No. 925438-35-3

6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine

Cat. No. B2867180
CAS RN: 925438-35-3
M. Wt: 271.29
InChI Key: MXZFCMURCNWACR-UHFFFAOYSA-N
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Description

“6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine” is a type of thiazolo[5,4-b]pyridine derivative . These compounds have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .


Synthesis Analysis

Thiazolo[5,4-b]pyridines can be prepared in several steps from commercially available substances . The synthesis involves a series of reactions, including the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .


Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine” and similar compounds can be characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine” include the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : A one-step synthesis of thiazolo[5,4-b]pyridines, including derivatives like 6-nitrothiazolo[5,4-b]pyridine with various substituents, has been developed. This method involves reacting chloronitropyridines with thioamides or thioureas (Sahasrabudhe et al., 2009).

  • Chemical Structure Analysis : Studies on compounds similar to 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine, like 2-phenylazo-5-nitro-6-methyl-pyridine, have detailed their molecular conformation and crystal structure. This includes analysis using X-ray crystallography and vibrational spectroscopy (Michalski et al., 2005).

Applications in Biological Studies

  • Anticancer Properties : Certain thiazolo[5,4-b]pyridine derivatives have shown promising results in anticancer activity across various cancer cell lines. This indicates potential applications of these compounds in oncology research (Altug et al., 2011).

  • Antimicrobial Activity : A series of thiazolo[5,4-b]pyridine derivatives, similar in structure to 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine, have been evaluated for their antimicrobial properties. These compounds exhibit significant biological activity against various microorganisms, including bacteria and fungi (Suresh et al., 2016).

Photophysical Properties

  • Excited States Analysis : Research on related compounds, such as 5-nitro-2-(2-phenylhydrazinyl)pyridine and its methyl isomers, provides insights into their electronic absorption and emission spectra. This information is valuable for understanding the photophysical properties of similar thiazolo[5,4-b]pyridine derivatives (Michalski et al., 2016).

Mechanism of Action

The mechanism of action of “6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine” involves inhibition of the PI3K enzyme . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .

properties

IUPAC Name

6-methyl-2-(2-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c1-8-6-10-13(14-7-8)19-12(15-10)9-4-2-3-5-11(9)16(17)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZFCMURCNWACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)SC(=N2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine

Synthesis routes and methods I

Procedure details

A mixture of N-(2-chloro-5-methylpyridin-3-yl)-2-nitrobenzamide (5.0 g, 17.1 mmol) and P2S5 (7.6 g, 34.2 mmol) in pyridine (50 mL) and p-xylene (200 mL) was stirred at 140° C. for 20 h. The hot solution was transferred to another flask and the solvent was removed in vacuo. The residue was purified by recrystallization from EtOH to afford 6-methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine as a yellow solid (3.5 g, yield: 75%).
Name
N-(2-chloro-5-methylpyridin-3-yl)-2-nitrobenzamide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of N-(2-chloro-5-methylpyridin-3-yl)-2-nitrobenzamide (5.0 g, 17.1 mmol) and P2S5 (7.6 g, 34.2 mmol) in pyridine (50 mL) and p -xylene (200 mL) was stirred at 140° C. for 20 h. The hot solution was transferred to another flask and the solvent was removed in vacuo. The residue was purified by recrystallization from EtOH to afford 6-methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine as a yellow solid (3.5 g, yield: 75%).
Name
N-(2-chloro-5-methylpyridin-3-yl)-2-nitrobenzamide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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